7-Iodo-6-methoxy-4-methyl-1H-indazole
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Overview
Description
7-Iodo-6-methoxy-4-methyl-1H-indazole is a chemical compound with the molecular formula C9H9IN2O . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Molecular Structure Analysis
The molecular structure of 7-Iodo-6-methoxy-4-methyl-1H-indazole consists of a benzene ring fused to a pyrazole ring, with iodine, methoxy, and methyl substituents at the 7th, 6th, and 4th positions respectively .Chemical Reactions Analysis
While specific chemical reactions involving 7-Iodo-6-methoxy-4-methyl-1H-indazole are not detailed in the literature, indazoles in general are known to participate in a variety of chemical reactions. For instance, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way to synthesize indazoles .Scientific Research Applications
Pharmaceutical Research
Indazoles, including derivatives like “7-Iodo-6-methoxy-4-methyl-1H-indazole”, are often explored for their potential in creating new pharmaceuticals. They have been investigated for use as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Cancer Therapy
Some indazole derivatives have shown promise in cancer therapy due to their inhibitory activity against various targets. For example, certain compounds have exhibited potent FGFR1 inhibitory activity, which is relevant in cancer treatment .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biochemical Pathways
Indazole-containing compounds have been found to interact with various biochemical pathways, influencing cell biology and contributing to their medicinal properties .
Result of Action
Indazole-containing compounds have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .
properties
IUPAC Name |
7-iodo-6-methoxy-4-methyl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-3-7(13-2)8(10)9-6(5)4-11-12-9/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNPRKYXOJSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=NN2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857029 |
Source
|
Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1352397-67-1 |
Source
|
Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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